molecular formula C14H13N3O5 B4902488 5-[(3-Nitro-4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

5-[(3-Nitro-4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4902488
M. Wt: 303.27 g/mol
InChI Key: QBUYKOZYEWTORS-UHFFFAOYSA-N
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Description

5-[(3-Nitro-4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a nitro group, a propan-2-yl group, and a diazinane-2,4,6-trione core

Properties

IUPAC Name

5-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-7(2)9-4-3-8(6-11(9)17(21)22)5-10-12(18)15-14(20)16-13(10)19/h3-7H,1-2H3,(H2,15,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUYKOZYEWTORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Nitro-4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Alkylation: The propan-2-yl group is introduced via an alkylation reaction, often using an alkyl halide in the presence of a strong base.

    Formation of the Diazinane Core: The diazinane-2,4,6-trione core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Nitro-4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

5-[(3-Nitro-4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-[(3-Nitro-4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that interact with cellular components. The propan-2-yl group and diazinane core may also contribute to its overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-phenyl-5-pyrimidinyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione: A structurally similar compound with a pyrimidinyl group instead of a nitro group.

    2-amino-5-[(3-methyl-4-propan-2-yloxyphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-thiazolone: Another compound with a similar aromatic structure but different functional groups.

Uniqueness

5-[(3-Nitro-4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific combination of a nitro group, propan-2-yl group, and diazinane core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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